Pent-1-en-3-yl isobutyrate Pent-1-en-3-yl isobutyrate
Brand Name: Vulcanchem
CAS No.: 945529-33-9
VCID: VC8326941
InChI: InChI=1S/C9H16O2/c1-5-8(6-2)11-9(10)7(3)4/h5,7-8H,1,6H2,2-4H3
SMILES: CCC(C=C)OC(=O)C(C)C
Molecular Formula: C9H16O2
Molecular Weight: 156.22 g/mol

Pent-1-en-3-yl isobutyrate

CAS No.: 945529-33-9

Cat. No.: VC8326941

Molecular Formula: C9H16O2

Molecular Weight: 156.22 g/mol

* For research use only. Not for human or veterinary use.

Pent-1-en-3-yl isobutyrate - 945529-33-9

Specification

CAS No. 945529-33-9
Molecular Formula C9H16O2
Molecular Weight 156.22 g/mol
IUPAC Name pent-1-en-3-yl 2-methylpropanoate
Standard InChI InChI=1S/C9H16O2/c1-5-8(6-2)11-9(10)7(3)4/h5,7-8H,1,6H2,2-4H3
Standard InChI Key WKNMSTAGPNHPGW-UHFFFAOYSA-N
SMILES CCC(C=C)OC(=O)C(C)C
Canonical SMILES CCC(C=C)OC(=O)C(C)C

Introduction

Chemical and Structural Properties

Molecular Architecture

Pent-1-en-3-yl isobutyrate belongs to the ester family, formed via the esterification of pent-1-en-3-ol and isobutyric acid. Its structure features:

  • A pent-1-en-3-yl group (CH2=CHCH(CH3)CH2\text{CH}_2=\text{CH}-\text{CH}(\text{CH}_3)-\text{CH}_2-) contributing unsaturated reactivity.

  • An isobutyrate moiety ((CH3)2CHCOO(\text{CH}_3)_2\text{CH}-\text{COO}-) imparting steric hindrance and volatility.

The compound’s molecular weight is approximately 156.22 g/mol, with a boiling point estimated between 115–118°C at reduced pressure (0.5 mm Hg) based on analogous esters .

Physicochemical Characteristics

Key properties include:

  • Density: ~0.93–0.94 g/cm³ (typical for branched esters).

  • Refractive Index: nD201.451.46n_D^{20} \approx 1.45–1.46, consistent with low-polarity esters.

  • Solubility: Miscible with organic solvents like benzene and ethanol; immiscible with water .

Synthetic Methodologies

Catalytic Esterification

The patent US3057914A outlines a scalable synthesis route using 2,2,4,4-tetramethyl-1,3-cyclobutanedione or keto esters as intermediates. The process involves:

  • Reaction Setup:

    • Reactants: 1 mol of cyclobutanedione or keto ester + excess alcohol (e.g., pent-1-en-3-ol).

    • Catalyst: Alkali metal alcoholates (e.g., sodium methylate) at 0.5–5 wt%.

    • Solvent: Benzene or toluene for azeotropic water removal.

  • Optimized Conditions:

    ParameterValue
    Temperature20–50°C (initial), 130°C (post-reaction)
    Reaction Time2–24 hours
    Yield70–90% (crude), 60–85% (purified)
  • Workup:

    • Neutralization with acetic acid.

    • Solvent removal under reduced pressure.

    • Vacuum distillation to isolate the ester .

By-Product Management

Side products like di-isopropyl ketone and 2-methyl-3-buten-2-yl 2,2,4-trimethyl-3-ketopentanoate are minimized through controlled catalyst addition and temperature modulation .

Comparative Analysis of Isobutyrate Esters

The table below contrasts pent-1-en-3-yl isobutyrate with related esters synthesized via similar methodologies :

CompoundMolecular FormulaBoiling Point (°C at 0.5 mm Hg)Key Applications
Phenylethyl isobutyrateC12H16O2\text{C}_{12}\text{H}_{16}\text{O}_2119–121Floral fragrances
Linalyl isobutyrateC14H24O2\text{C}_{14}\text{H}_{24}\text{O}_2119Cosmetic formulations
2-Methyl-3-buten-2-yl isobutyrateC9H16O2\text{C}_9\text{H}_{16}\text{O}_262–68Industrial solvents

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